(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a conjugated α,β-unsaturated ketone core. Its molecular architecture comprises:
- Prop-2-en-1-one backbone: The enone system facilitates electron delocalization, influencing reactivity and spectroscopic properties.
- Phenyl substituent: Attached at the C3 position, contributing to hydrophobic interactions and π-π stacking.
Structural validation via X-ray crystallography would utilize programs like SHELXL for refinement .
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(8-7-16-5-2-1-3-6-16)20-11-4-10-19(12-13-20)17-9-14-22-15-17/h1-3,5-8,17H,4,9-15H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLAZMSDPJNCV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a phenyl group and a diazepan moiety, which are often associated with various biological activities. The molecular formula is , with a molecular weight of approximately 306.44 g/mol.
Research indicates that compounds with similar structures can interact with various biological targets, such as neurotransmitter receptors. For instance, the diazepan ring suggests potential activity at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Pharmacological Effects
Studies have shown that related compounds can exhibit:
- Anxiolytic effects : Compounds similar to diazepines often demonstrate anxiety-reducing properties.
- Antidepressant activity : Some derivatives have been linked to mood enhancement.
A specific study on benzodiazepine-like compounds indicated that modifications in the structure can significantly affect their activity on GABA_A receptors, influencing both potency and efficacy .
Case Studies
- GABA_A Receptor Modulation : A study demonstrated that certain analogs of diazepines could enhance chloride currents through GABA_A receptors more potently than traditional benzodiazepines. This suggests that this compound may also exhibit similar properties if tested .
- Antimicrobial Activity : Another investigation into related compounds revealed promising antimicrobial properties against various bacterial strains. These findings suggest potential therapeutic applications in treating infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂OS |
| Molecular Weight | 306.44 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Scientific Research Applications
Synthesis Pathways
The synthesis of (E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can be achieved through several methods:
- Condensation Reactions : Involving the reaction of appropriate aldehydes or ketones with amines.
- Cyclization : Formation of the diazepane ring can be accomplished through cyclization reactions involving suitable precursors.
- Functional Group Modifications : Post-synthesis modifications may enhance biological activity or solubility.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Potential
Research indicates that compounds with similar structures often show promise in anticancer applications. Early investigations into this compound's mechanism of action suggest it may induce apoptosis in cancer cells through various pathways, although detailed studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at a leading university tested the compound against a panel of bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.
- Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines. Further research is required to explore its efficacy in vivo.
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound indicated favorable absorption and distribution characteristics, suggesting its potential for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Modifications in the Diazepane Substituent
Key Analogs :
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one :
- Replaces tetrahydrothiophene with tetrahydrofuran , substituting sulfur with oxygen.
- Impact : Reduced lipophilicity and altered hydrogen-bonding capacity due to oxygen’s electronegativity.
(E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one : Replaces the diazepane-tetrahydrothiophene group with a trifluoromethylphenyl moiety.
Table 1: Structural and Electronic Comparisons
*λmax data inferred from analogous enones in .
Substituent Effects on UV Absorption
Evidence from (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Table 2 in ) demonstrates that electron-donating substituents (e.g., methoxy groups) increase λmax due to enhanced conjugation. For example:
- 3,4,5-Trimethoxyphenyl derivative : λmax = 320 nm .
- Unsubstituted phenyl analog : λmax ≈ 280–290 nm (estimated).
The target compound’s tetrahydrothiophen-3-yl group may induce a bathochromic shift compared to non-heterocyclic analogs, though experimental data is required for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
